molecular formula C8H6BrFO3 B13039421 Methyl 2-bromo-6-fluoro-4-hydroxybenzoate

Methyl 2-bromo-6-fluoro-4-hydroxybenzoate

Cat. No.: B13039421
M. Wt: 249.03 g/mol
InChI Key: DWJUPHZFBTZOKV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-fluoro-4-hydroxybenzoate typically involves the esterification of 2-bromo-6-fluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoro-4-hydroxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of 2-bromo-6-fluoro-4-hydroxybenzaldehyde or 2-bromo-6-fluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 2-bromo-6-fluoro-4-hydroxybenzyl alcohol or 2-bromo-6-fluoro-4-hydroxybenzene.

Scientific Research Applications

Methyl 2-bromo-6-fluoro-4-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-fluoro-4-hydroxybenzoate depends on its interaction with molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
  • Methyl 2-fluoro-6-hydroxybenzoate
  • Methyl 2,4-dichloro-5-fluorobenzoate

Uniqueness

Methyl 2-bromo-6-fluoro-4-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of bromine, fluorine, and hydroxyl groups in the benzoate structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

methyl 2-bromo-6-fluoro-4-hydroxybenzoate

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3

InChI Key

DWJUPHZFBTZOKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)O)F

Origin of Product

United States

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